7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine
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Overview
Description
7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[410]heptan-7-amine is a bicyclic amine compound featuring a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine typically involves the reaction of a bicyclo[4.1.0]heptane derivative with a pyrazole derivative under specific conditions. One common method involves the use of azide-alkyne cycloaddition reactions, where azidocaranols react with mono-substituted acetylenes . The reaction conditions often include the use of copper(I) iodide (CuI) as a catalyst, along with diisopropylethylamine (DIPEA) and acetic acid (AcOH) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A structurally similar compound with different functional groups and properties.
Bicyclo[4.1.0]heptan-3-one: Another bicyclic compound with a ketone functional group.
Uniqueness
7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine is unique due to its combination of a bicyclic structure and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
7-(1-methylpyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine |
InChI |
InChI=1S/C11H17N3/c1-14-7-8(6-13-14)11(12)9-4-2-3-5-10(9)11/h6-7,9-10H,2-5,12H2,1H3 |
InChI Key |
DZIWJOQEOKPQBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2(C3C2CCCC3)N |
Origin of Product |
United States |
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